

In vitro evaluation of compounds derived from Benzyl 4-hydroxypiperidine-1-carboxylate

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Compound of Interest

Compound Name: **Benzyl 4-hydroxypiperidine-1-carboxylate**

Cat. No.: **B1273280**

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In Vitro Profile of Novel Benzyloxy Piperidine-Based Dopamine D4 Receptor Antagonists

A comparative analysis of a new class of compounds derived from **Benzyl 4-hydroxypiperidine-1-carboxylate** reveals potent and selective antagonists for the dopamine D4 receptor, a key target in the development of treatments for various neuropsychiatric disorders.

This guide provides an in vitro evaluation of a series of novel benzyloxy piperidine derivatives, comparing their binding affinities for the human dopamine D1, D2, D3, D4, and D5 receptors. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers and professionals engaged in drug discovery and development.

Comparative Binding Affinity

The inhibitory constants (Ki) of the synthesized benzyloxy piperidine derivatives against the five human dopamine receptor subtypes were determined using radioligand binding assays. The results, summarized in the table below, highlight a number of compounds with high affinity and selectivity for the D4 receptor.

Compound	D1 Ki (nM)	D2 Ki (nM)	D3 Ki (nM)	D4 Ki (nM)	D5 Ki (nM)
8a	>10000	>10000	>10000	205.9	>10000
8b	>10000	>10000	>10000	169	>10000
8c	>10000	>10000	>10000	135	>10000
8d ((R)- enantiomer of 8c)	>10000	>10000	>10000	1980	>10000
8e	>10000	>10000	>10000	241	>10000
8f	>10000	>10000	>10000	343	>10000
8g	>10000	>10000	>10000	1040	>10000
9a	>10000	>10000	>10000	167	>10000
9b	>10000	>10000	>10000	338	>10000
9c	>10000	>10000	>10000	166	>10000
9d	>10000	>10000	>10000	134	>10000
9e	>10000	>10000	>10000	230	>10000
9f	>10000	>10000	>10000	311	>10000
9g	>10000	>10000	>10000	250	>10000
9h	>10000	>10000	>10000	160	>10000
9i	>10000	>10000	>10000	145	>10000
9j	>10000	>10000	>10000	96	>10000
9k	>10000	>10000	>10000	187	>10000
11a	>10000	>10000	>10000	299	>10000
11d	>10000	>10000	>10000	121	>10000

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

The binding affinities of the test compounds were determined by competitive inhibition of radioligand binding to membranes from HEK293 cells stably expressing the human dopamine D1, D2, D3, D4, or D5 receptors.

Materials:

- Cell Membranes: Membranes harvested from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.
- Radioligands:
 - [3H]SCH23390 for D1 and D5 receptors.
 - [3H]N-methylspiperone for D2, D3, and D4 receptors.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Non-specific Binding Determination: Haloperidol (10 µM).
- Test Compounds: Dissolved in DMSO to prepare stock solutions.
- 96-well plates.
- Scintillation Counter.

Procedure:

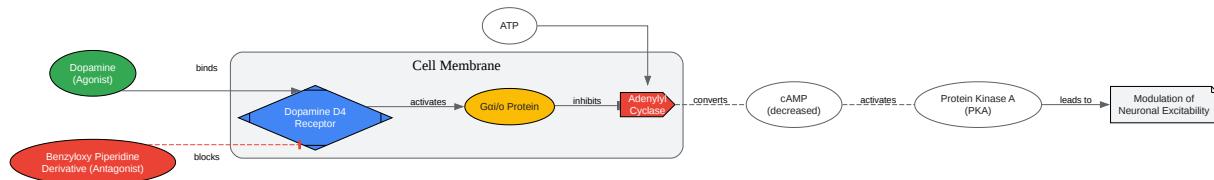
- Cell membranes were thawed and diluted in assay buffer to the desired protein concentration.
- In a 96-well plate, 25 µL of radioligand, 25 µL of test compound at various concentrations (or vehicle for total binding, or haloperidol for non-specific binding), and 200 µL of diluted cell membranes were added to each well.
- The plates were incubated for 90 minutes at room temperature.

- The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- The filters were dried, and the radioactivity was counted using a scintillation counter.
- The IC₅₀ values were determined from the concentration-response curves using non-linear regression analysis.
- The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizing the Mechanism of Action

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family. Upon binding to its endogenous ligand, dopamine, or an antagonist compound, it initiates a signaling cascade that modulates neuronal activity. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

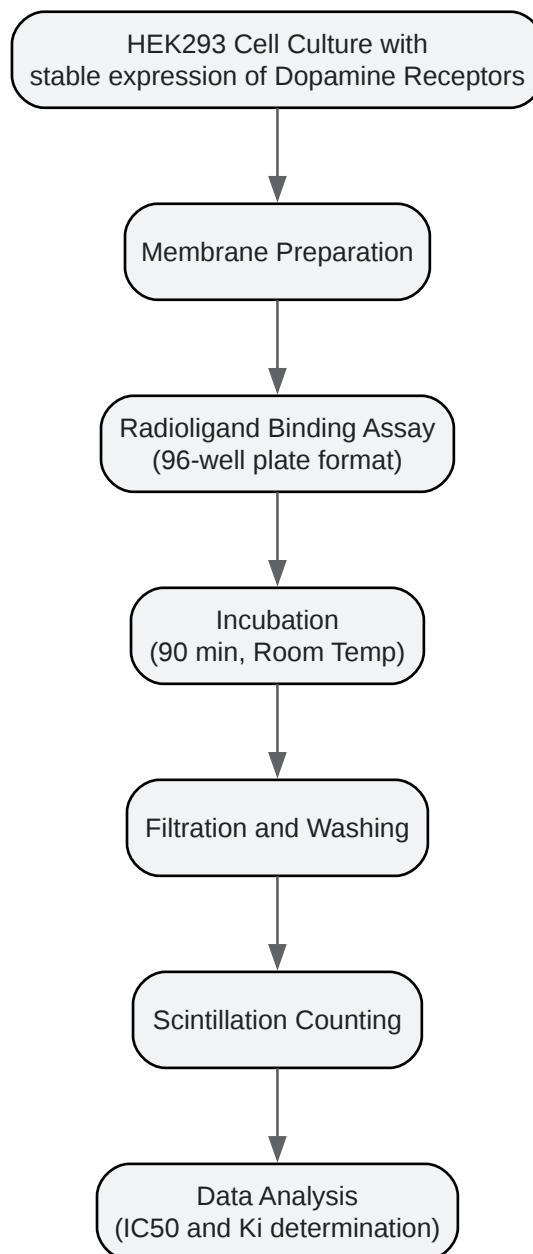


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Caption: Dopamine D4 receptor signaling pathway.

Experimental Workflow for Binding Affinity Determination

The process of determining the *in vitro* binding affinity of the novel compounds involves a systematic workflow from cell culture to data analysis.



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Caption: Experimental workflow for radioligand binding assay.

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